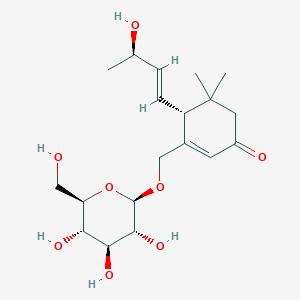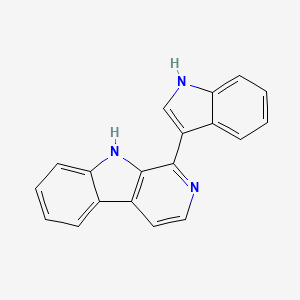
Eudistomin U
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eudistomin U is a natural product found in Lissoclinum fragile with data available.
Scientific Research Applications
Synthesis and Cytotoxicity
Efficient Synthesis and Cytotoxicity Evaluation : Eudistomin U, synthesized through a five-step process including Bischler-Napieralski cyclization and Suzuki cross coupling, has shown potent antibacterial activity against Gram-positive bacteria and cytotoxicity against various cancer cell lines (Roggero, Giulietti, & Mulcahy, 2014).
Antitumor Activities : Eudistomin U and its derivatives, synthesized using tryptamine and indole-3-aldehyde, demonstrated antitumor activities against mouse P388 strain (Dong, Wen, & Zheng, 2004).
DNA-Binding Studies
- DNA-Binding Capabilities : Eudistomin U binds to DNA, as evidenced by spectroscopic (UV-Vis, thermal denaturation, CD) and calorimetric (DSC) data. However, this binding is weak and more complex than other β-carbolines (Giulietti, Tate, Cai, Cho, & Mulcahy, 2016).
Antibacterial and Antiviral Properties
- Potent Antibacterial Agents : Novel 3,9-disubstituted Eudistomin U derivatives, designed through computer-aided drug discovery, exhibited potent antibacterial activities, with some compounds showing better activity than commercial drugs (Dai, Dan, Li, & Wang, 2018).
- Antiviral and Antitumor Activities : Eudistomin C, related to Eudistomin U, targets the 40S ribosome and inhibits protein translation, contributing to its antitumor and antiviral activities (Ota et al., 2016).
properties
Product Name |
Eudistomin U |
|---|---|
Molecular Formula |
C19H13N3 |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C19H13N3/c1-3-7-16-13(6-1)15(11-21-16)18-19-14(9-10-20-18)12-5-2-4-8-17(12)22-19/h1-11,21-22H |
InChI Key |
OGIMCDMIYGVEHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CNC5=CC=CC=C54 |
synonyms |
eudistomin U |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



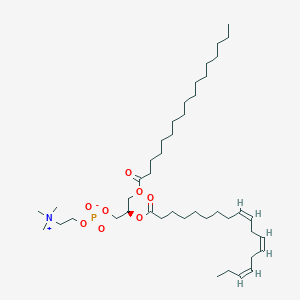


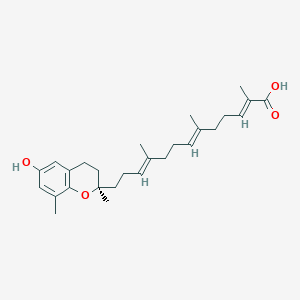
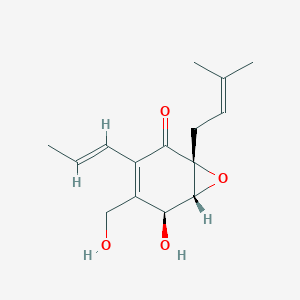


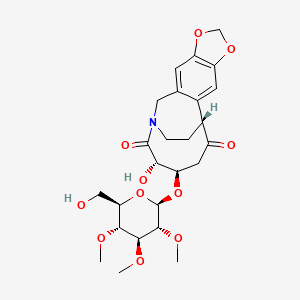

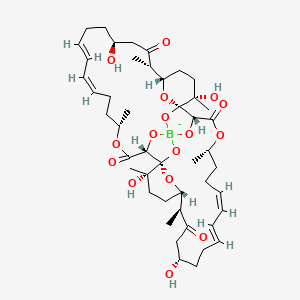
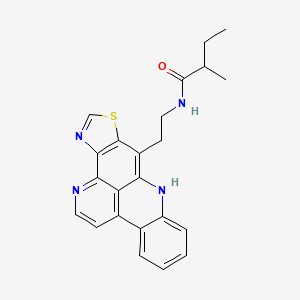
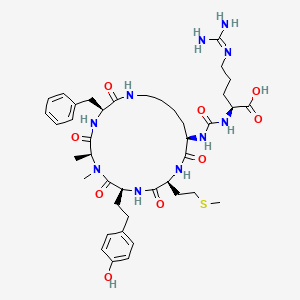
![1-[[4-Propyl-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1251417.png)
